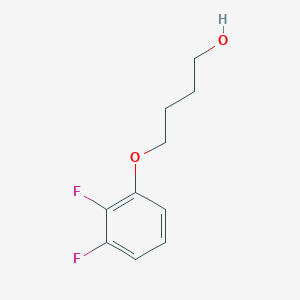![molecular formula C15H25NOSi B8515533 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B8515533.png)
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C13H23NOSi It is a derivative of tetrahydroquinoline, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline typically involves the protection of the hydroxyl group in tetrahydroquinoline using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity reagents.
化学反応の分析
Types of Reactions: 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its parent tetrahydroquinoline form.
Substitution: The TBDMS group can be substituted under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using tetrabutylammonium fluoride (TBAF).
Major Products: The major products formed from these reactions include various quinoline derivatives, deprotected tetrahydroquinoline, and other substituted derivatives depending on the reaction conditions .
科学的研究の応用
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline largely depends on its chemical reactivity and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The TBDMS group provides stability and protection, allowing the compound to undergo selective reactions without degradation .
類似化合物との比較
tert-Butyldimethylsilanol: Another silyl-protected compound used in organic synthesis.
3-[(tert-Butyldimethylsilyl)oxy]propanal: A similar compound with a different core structure but similar protective group.
Uniqueness: 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts specific chemical properties and potential biological activities. The TBDMS group enhances its stability and allows for selective reactions, making it a valuable compound in various research fields .
特性
分子式 |
C15H25NOSi |
|---|---|
分子量 |
263.45 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(1,2,3,4-tetrahydroquinolin-7-yloxy)silane |
InChI |
InChI=1S/C15H25NOSi/c1-15(2,3)18(4,5)17-13-9-8-12-7-6-10-16-14(12)11-13/h8-9,11,16H,6-7,10H2,1-5H3 |
InChIキー |
KYTDSKKXQQSOHS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(CCCN2)C=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperazinecarboxylic acid,4-[2-iodo-1-(phenylsulfonyl)-1h-indol-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8515458.png)
![thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid](/img/structure/B8515462.png)











